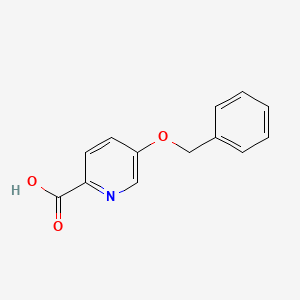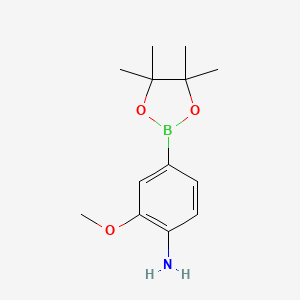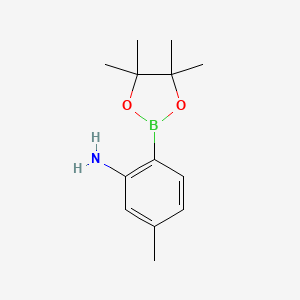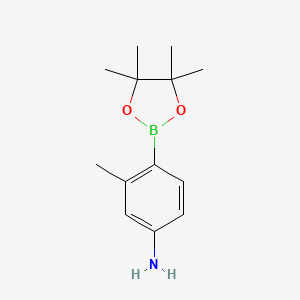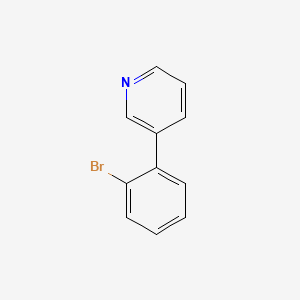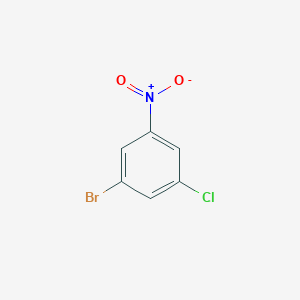![molecular formula C11H15ClN2 B1289429 1-Butyl-1H-benzo[d]imidazole hydrochloride CAS No. 5465-30-5](/img/structure/B1289429.png)
1-Butyl-1H-benzo[d]imidazole hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Butyl-1H-benzo[d]imidazole hydrochloride is a derivative of imidazole, a heterocyclic compound that has garnered interest in various fields of chemistry and pharmacology. Imidazole derivatives, such as benzimidazoles, are known for their biological activities, including antiviral, antimicrobial, and antitumor properties . Although the provided papers do not directly discuss 1-Butyl-1H-benzo[d]imidazole hydrochloride, they offer insights into related compounds that can help infer its characteristics and potential applications.
Synthesis Analysis
The synthesis of imidazole derivatives can vary based on the desired substituents and the specific chemical structure of the end product. For instance, the synthesis of a related compound, 1-[1-[2-[(3-chlorobenzyl)oxy]phenyl]vinyl]-1H-imidazole hydrochloride, involves the formation of a vinyl-imidazole structure with a chlorobenzyl group . Another example is the use of a magnetic ionic liquid, tri(1-butyl-3-methylimidazolium) gadolinium hexachloride, as a catalyst for the synthesis of tetrasubstituted imidazoles . These methods highlight the versatility of imidazole synthesis and suggest that 1-Butyl-1H-benzo[d]imidazole hydrochloride could be synthesized through similar pathways, with adjustments for the specific substituents.
Molecular Structure Analysis
The molecular structure of N-Butyl-1H-benzimidazole has been investigated using Density Functional Theory (DFT) with the B3LYP method and a 6-311++G(d,p) basis set, which provides a reliable approximation of the molecular parameters . Topological methods such as the Atoms in Molecules (AIM), Reduced Density Gradient (RDG), Electron Localization Function (ELF), and Localized Orbital Locator (LOL) have been used to analyze non-covalent interactions within the compound. These analyses reveal the distribution of bonding and non-bonding electrons, which are crucial for understanding the reactivity and interaction of the molecule with other substances.
Chemical Reactions Analysis
The reactivity of imidazole derivatives can be inferred from their molecular electrostatic potential (MEP), Fukui functions, Mulliken atomic charges, and frontier molecular orbitals (HOMO-LUMO) . These properties determine how the molecule interacts with other chemical species, which is essential for its application in synthesis and as a potential pharmaceutical agent. The NBO analysis of N-Butyl-1H-benzimidazole indicates electron delocalization that contributes to the stabilization of the molecule, which could be similar in 1-Butyl-1H-benzo[d]imidazole hydrochloride .
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazole derivatives are often characterized by spectroscopic methods. For N-Butyl-1H-benzimidazole, both experimental and theoretical UV-Vis absorption spectra have been obtained, with peaks at 248 nm and near 295 nm . These spectral features are indicative of the electronic transitions within the molecule and can be used to predict the behavior of 1-Butyl-1H-benzo[d]imidazole hydrochloride under various conditions. Additionally, the FTIR vibrational spectra provide information about the functional groups present and their interactions .
Aplicaciones Científicas De Investigación
Corrosion Inhibition
1-Butyl-1H-benzo[d]imidazole hydrochloride derivatives are studied for their corrosion inhibiting properties. For example, in mild steel corrosion prevention in HCl solutions, certain benzimidazole derivatives have shown significant inhibition effects. These compounds demonstrate high anti-corrosion capacity, with chloride substituted benzimidazole exhibiting the best performance, reaching up to 93% inhibition at certain concentrations. The compounds act as mixed-type inhibitors, simultaneously preventing anodic and cathodic reactions. Their interaction with the mild steel surface follows the Langmuir adsorption model, involving both physical and chemical interactions (Chaouiki et al., 2020).
Organic and Medicinal Chemistry
In the field of organic and medicinal chemistry, benzimidazole derivatives, including those related to 1-Butyl-1H-benzo[d]imidazole, are noted for their biological activities such as antiviral, antimicrobial, and antitumor properties. These derivatives have been the subject of both experimental and theoretical investigations to understand their conjugation and structural organization. The presence of a butyl substituent in these compounds does not significantly affect their structural properties, as confirmed by Density Functional Theory (DFT) calculations (Kazachenko et al., 2022).
Anticancer Activity
1-Butyl-1H-benzo[d]imidazole derivatives have also been studied for their potential as anticancer agents. For instance, certain N-substituted 1H-benzo[d]imidazole derivatives have demonstrated notable anti-proliferative and anti-angiogenic properties in experimental models. These compounds have shown significant potential in targeting cancer cells, with specific derivatives identified as lead compounds for further investigation in anti-cancer therapies (Roopashree et al., 2014).
Luminescent Sensors
These derivatives have been employed in the development of luminescent sensors. Specific imidazole derivatives have been characterized for their ability to detect cyanide and mercury ions. The compounds exhibit selective sensing capabilities towards these ions, resulting in fluorescence quenching and decreased singlet state life time. This application highlights the potential of 1-Butyl-1H-benzo[d]imidazole derivatives in environmental monitoring and safety applications (Emandi et al., 2018).
Antioxidants for Oils
Benzimidazole derivatives, including 1-Butyl-1H-benzo[d]imidazole related compounds, have been investigated as antioxidants for oils. These compounds have shown promising results in enhancing the oxidation stability of oils, potentially making them useful in various industrial applications (Basta et al., 2017).
Safety And Hazards
Direcciones Futuras
The interest and importance of imidazole-containing analogs in the field of medicinal chemistry is remarkable . The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance due to the preponderance of applications to which this important heterocycle is being deployed .
Propiedades
IUPAC Name |
1-butylbenzimidazole;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2.ClH/c1-2-3-8-13-9-12-10-6-4-5-7-11(10)13;/h4-7,9H,2-3,8H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYRHKHOZMNMZNV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=NC2=CC=CC=C21.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Butyl-1H-benzo[d]imidazole hydrochloride | |
CAS RN |
5465-30-5 |
Source


|
| Record name | 1H-Benzimidazole, 1-butyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5465-30-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5465-30-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28963 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzo[d]oxazole-4-carboxamide](/img/structure/B1289350.png)



![4-((1H-Benzo[d]imidazol-6-yl)oxy)aniline](/img/structure/B1289360.png)
![5-(Chloromethyl)-3-[(methylthio)methyl]-1,2,4-oxadiazole](/img/structure/B1289361.png)
